4-(((4-Bromophenyl)thio)methyl)piperidine
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Overview
Description
4-(((4-Bromophenyl)thio)methyl)piperidine is a chemical compound with the molecular formula C12H16BrNS. It is a piperidine derivative where a 4-bromophenyl group is attached to the piperidine ring via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromophenyl)thio)methyl)piperidine typically involves the reaction of 4-bromothiophenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-bromothiophenol reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromophenyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(((4-Bromophenyl)thio)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(((4-Bromophenyl)thio)methyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The thioether linkage and bromophenyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Chlorophenyl)thio)methyl)piperidine
- 4-(((4-Fluorophenyl)thio)methyl)piperidine
- 4-(((4-Methylphenyl)thio)methyl)piperidine
Uniqueness
4-(((4-Bromophenyl)thio)methyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16BrNS/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
NVDLWIIJFGTPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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